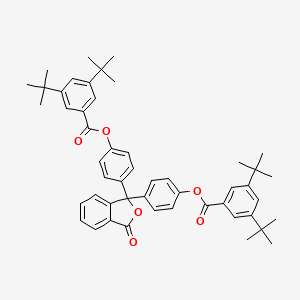
(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with multiple benzene rings and tert-butyl groups, contributing to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate) typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of benzene rings and tert-butyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, catalysts like palladium or platinum, and solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or alkoxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives
Aplicaciones Científicas De Investigación
(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate): Similar in structure but with different substituents or functional groups.
Benzofuran derivatives: Compounds with a benzofuran core and various substituents, exhibiting similar chemical properties.
Tert-butylbenzoate derivatives: Compounds with tert-butyl groups and benzoate moieties, sharing similar stability and reactivity.
Uniqueness
The uniqueness of (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate) lies in its specific combination of structural features, including the benzofuran core, multiple benzene rings, and tert-butyl groups. This combination imparts unique chemical and physical properties, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C50H54O6 |
|---|---|
Peso molecular |
751.0 g/mol |
Nombre IUPAC |
[4-[1-[4-(3,5-ditert-butylbenzoyl)oxyphenyl]-3-oxo-2-benzofuran-1-yl]phenyl] 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C50H54O6/c1-46(2,3)35-25-31(26-36(29-35)47(4,5)6)43(51)54-39-21-17-33(18-22-39)50(42-16-14-13-15-41(42)45(53)56-50)34-19-23-40(24-20-34)55-44(52)32-27-37(48(7,8)9)30-38(28-32)49(10,11)12/h13-30H,1-12H3 |
Clave InChI |
DHOKGNPIKHZWCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)OC(=O)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10886604.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10886607.png)
![4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine](/img/structure/B10886611.png)
![1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine](/img/structure/B10886617.png)
![methyl 3-cyano-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10886620.png)
![N-[4-(2-methoxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10886624.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10886626.png)

![1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B10886636.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B10886640.png)
![(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10886641.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10886650.png)
![Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B10886656.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B10886670.png)
